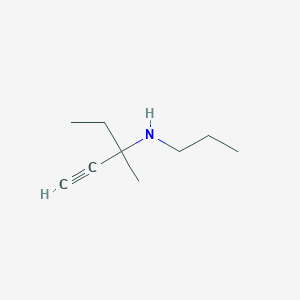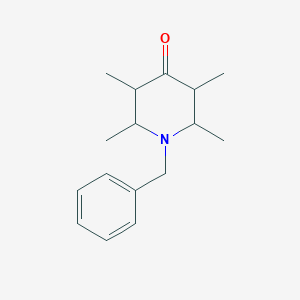
4-Ethyl-1,3-oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole ring with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,3-oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method involves the reaction of α-haloketones with formamide . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For example, the use of Deoxo-Fluor® in flow synthesis has been shown to improve the conversion rates and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, CuBr2/DBU.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Ethyl-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The carboxylic acid group can form ionic bonds with positively charged residues in the active sites of enzymes, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
1,3-Oxazole-4-carboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
2-Methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group.
4-Methyl-1,3-oxazole-2-carboxylic acid: Contains a methyl group at the 4-position instead of an ethyl group.
Uniqueness: 4-Ethyl-1,3-oxazole-2-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C6H7NO3 |
|---|---|
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
4-ethyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) |
InChI-Schlüssel |
CLMKGVBILXLZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=COC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)

![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
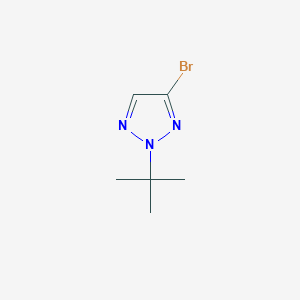
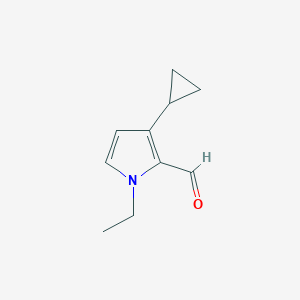
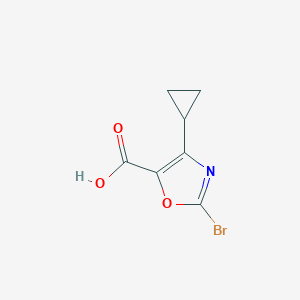
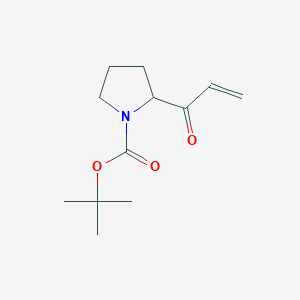
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
